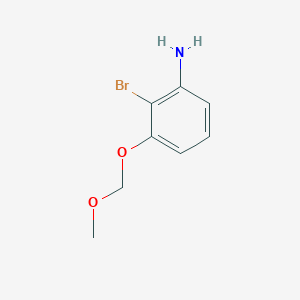
2-bromo-3-(methoxymethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-3-(methoxymethoxy)aniline is an organic compound with a bromine atom, two methoxy groups, and an amine group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-(methoxymethoxy)aniline typically involves the bromination of 3-methoxymethoxyphenylamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. A common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-3-(methoxymethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of azides or thiols.
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated amines.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
2-bromo-3-(methoxymethoxy)aniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the synthesis of polymers and materials with specific electronic properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 2-bromo-3-(methoxymethoxy)aniline involves its interaction with molecular targets through its functional groups. The bromine atom and methoxy groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and binding affinity. The amine group can form covalent bonds with electrophilic centers in biological molecules, potentially leading to biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-methoxyphenol: Similar structure but lacks the amine group.
2-Bromo-3-methoxythiophene: Contains a thiophene ring instead of a benzene ring.
3-Bromo-2-methoxyaniline: Similar structure but with different substitution pattern.
Uniqueness
2-bromo-3-(methoxymethoxy)aniline is unique due to the presence of both methoxy and amine groups, which provide distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C8H10BrNO2 |
|---|---|
Peso molecular |
232.07 g/mol |
Nombre IUPAC |
2-bromo-3-(methoxymethoxy)aniline |
InChI |
InChI=1S/C8H10BrNO2/c1-11-5-12-7-4-2-3-6(10)8(7)9/h2-4H,5,10H2,1H3 |
Clave InChI |
OECCYBRMBPIKJU-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=CC=CC(=C1Br)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
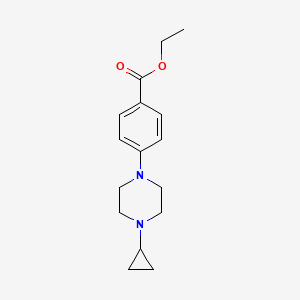
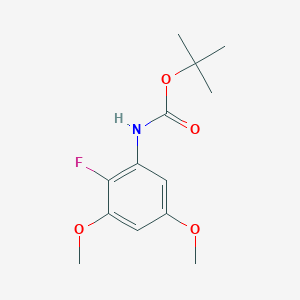
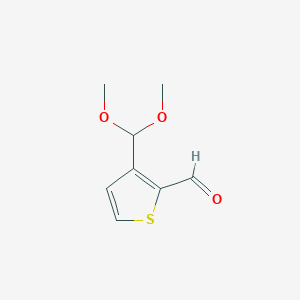
![1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B8620360.png)
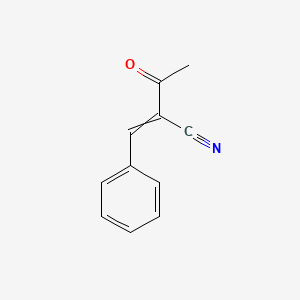
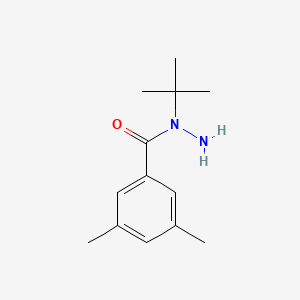
![Ethyl 4-[(trans-4-hydroxycyclohexyl)amino]-3-nitrobenzoate](/img/structure/B8620387.png)
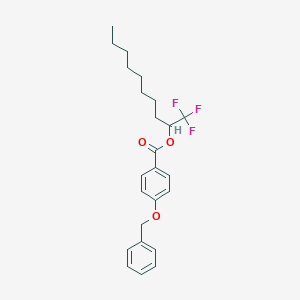
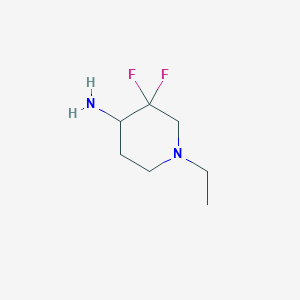
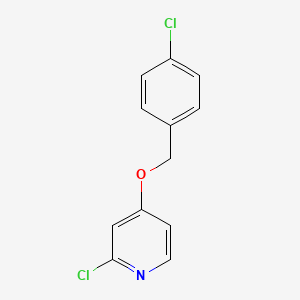
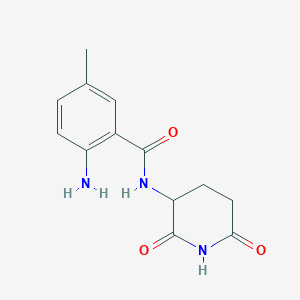
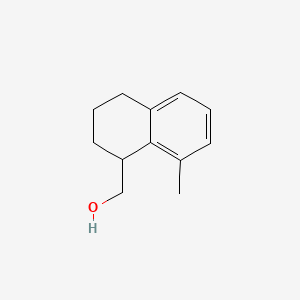
![2-(4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)propan-2-ol](/img/structure/B8620430.png)

